molecular formula C16H26N6O2 B12482577 N-cyclohexyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

N-cyclohexyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12482577
M. Wt: 334.42 g/mol
InChI Key: WMTXELYMQPRZIZ-UHFFFAOYSA-N
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Description

N4-CYCLOHEXYL-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylpiperidinyl group, and a nitropyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-CYCLOHEXYL-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the nitro group, and the attachment of the cyclohexyl and methylpiperidinyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N4-CYCLOHEXYL-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N4-CYCLOHEXYL-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-CYCLOHEXYL-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • N4-CYCLOHEXYL-2-CYCLOPROPYLPYRIMIDINE-4,6-DIAMINE
  • N4-CYCLOHEXYL-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE

Uniqueness

N4-CYCLOHEXYL-2-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H26N6O2

Molecular Weight

334.42 g/mol

IUPAC Name

4-N-cyclohexyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C16H26N6O2/c1-11-7-9-21(10-8-11)16-19-14(17)13(22(23)24)15(20-16)18-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H3,17,18,19,20)

InChI Key

WMTXELYMQPRZIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N

Origin of Product

United States

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